2-Hydroxy-4-phenylthiazole
Overview
Description
2-Hydroxy-4-phenylthiazole (HPT) is a heterocyclic compound that contains both a thiazole and a phenol functional group . It is considered a secondary metabolite from Pseudomonas aeruginosa . This compound is of interest in scientific research due to its potential biological activities .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-phenylthiazole involves several methods, including the reaction of thiocarboxylic acid with phenylhydrazine and sodium hydroxide, or the reaction of aniline with carbon bisulfide and sodium hydroxide.
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4-phenylthiazole is C9H7NOS, and it has a molecular weight of 177.22 . The compound has a yellow to brown color.
Chemical Reactions Analysis
2-Hydroxy-4-phenylthiazole has been used in the synthesis of other organic compounds . It has shown potential biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties .
Physical And Chemical Properties Analysis
2-Hydroxy-4-phenylthiazole is a solid with a melting point of 207-211 °C . It is soluble in organic solvents and sparingly soluble in water.
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Thiazole-based Schiff base compounds, which include 2-Hydroxy-4-phenylthiazole, have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Methods of Application or Experimental Procedures
In this study, conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize thiazole-based Schiff base compounds .
Results or Outcomes
Among the synthesized compounds, one showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Two compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .
Antifungal Activities
Specific Scientific Field
Summary of the Application
Phenylthiazole, a class of compounds that includes 2-Hydroxy-4-phenylthiazole, has been found to be an excellent antifungal skeleton .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application were not detailed in the source .
Antiviral Activities
Specific Scientific Field
Summary of the Application
Thiazole derivatives have been found to exhibit antiviral activities. They can interfere with the replication of the virus, thereby inhibiting its spread .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application were not detailed in the source .
Anticonvulsant Activities
Specific Scientific Field
Summary of the Application
Thiazole derivatives have been found to exhibit anticonvulsant activities. They can help in the management of epileptic seizures .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application were not detailed in the source .
Antihypertensive Activities
Specific Scientific Field
Summary of the Application
Thiazole derivatives have been found to exhibit antihypertensive activities. They can help in the management of high blood pressure .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application were not detailed in the source .
Anti-inflammatory Activities
Specific Scientific Field
Summary of the Application
Thiazole derivatives have been found to exhibit anti-inflammatory activities. They can help in the management of inflammation .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application were not detailed in the source .
properties
IUPAC Name |
4-phenyl-3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIWLHNMLDJWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351385 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylthiazole | |
CAS RN |
3884-31-9 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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